1-(2-aminoethyl)cyclopropan-1-ol
CAS No.: 879514-75-7
Cat. No.: VC8005206
Molecular Formula: C5H11NO
Molecular Weight: 101.15
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 879514-75-7 |
---|---|
Molecular Formula | C5H11NO |
Molecular Weight | 101.15 |
IUPAC Name | 1-(2-aminoethyl)cyclopropan-1-ol |
Standard InChI | InChI=1S/C5H11NO/c6-4-3-5(7)1-2-5/h7H,1-4,6H2 |
Standard InChI Key | UHORUBYOVZVQKT-UHFFFAOYSA-N |
SMILES | C1CC1(CCN)O |
Canonical SMILES | C1CC1(CCN)O |
Introduction
1-(2-Aminoethyl)cyclopropan-1-ol is a chemical compound with the molecular formula C5H11NO. It is also known by its CAS number, 879514-75-7, and is identified by the PubChem CID 55285781 . This compound is a derivative of cyclopropanol, where an aminoethyl group is attached to the cyclopropane ring.
Synthesis and Applications
While specific synthesis methods for 1-(2-aminoethyl)cyclopropan-1-ol are not detailed in the available literature, compounds with similar structures often involve reactions that form the cyclopropane ring followed by the introduction of the aminoethyl group. This compound may have potential applications in organic synthesis or as an intermediate in the production of pharmaceuticals or other chemicals.
Related Compounds
1-(2-Aminoethyl)cyclopropan-1-ol is related to other cyclopropane derivatives, such as its oxalate salt, which is used to stabilize the compound in certain applications. The oxalate salt, 1-(2-aminoethyl)cyclopropan-1-ol oxalate, has a molecular formula of C7H13NO5 and a molecular weight of 191.18 g/mol .
Compound | Molecular Formula | Molecular Weight |
---|---|---|
1-(2-Aminoethyl)cyclopropan-1-ol | C5H11NO | 101.15 g/mol |
1-(2-Aminoethyl)cyclopropan-1-ol oxalate | C7H13NO5 | 191.18 g/mol |
Safety and Handling
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume